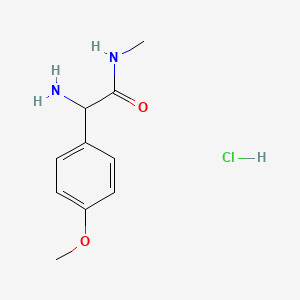

2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride

Description

2-Amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride is a substituted acetamide derivative characterized by a central acetamide backbone with a 4-methoxyphenyl group at the α-carbon, a methyl group on the amide nitrogen, and a hydrochloride salt.

Properties

Molecular Formula |

C10H15ClN2O2 |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

2-amino-2-(4-methoxyphenyl)-N-methylacetamide;hydrochloride |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-12-10(13)9(11)7-3-5-8(14-2)6-4-7;/h3-6,9H,11H2,1-2H3,(H,12,13);1H |

InChI Key |

UQBIUMZPQBOECR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(C1=CC=C(C=C1)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amino Acid Derivative Conversion (Closest Analogous Method)

A closely related compound, 2-amino-2-(4-methoxyphenyl)acetamide (without N-methylation), has been synthesized from 4-methoxyphenylglycine using a two-stage reaction involving thionyl chloride and ammonia in methanol, followed by extraction and purification steps. This approach can be adapted for N-methylacetamide derivatives by incorporating N-methylation either prior to or after amide formation.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-methoxyphenylglycine + thionyl chloride in methanol, reflux at 0°C to 65°C for 3.5 h | Formation of acid chloride intermediate | - |

| 2 | Ammonia in water at 20°C, stirred overnight | Conversion to amino acetamide | 12% |

- The yield is relatively low (12%) for the non-methylated analog, indicating potential challenges in this route without optimization.

- N-methylation can be introduced by using methylamine instead of ammonia or by post-synthetic modification.

N-Methylation Strategies

N-methylation of amino acetamides is commonly achieved by:

- Direct alkylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

- Reductive methylation of the primary amide using formaldehyde and a reducing agent such as sodium cyanoborohydride.

These methods can be applied after initial formation of the 2-amino-2-(4-methoxyphenyl)acetamide to yield the N-methyl derivative.

Salt Formation (Hydrochloride)

The hydrochloride salt is typically formed by:

- Treating the free base (N-methylacetamide derivative) with hydrochloric acid in an appropriate solvent such as ether or methanol.

- The salt formation enhances compound stability and crystallinity, facilitating purification.

Alternative Synthetic Routes from Patent Literature

Nucleophilic Substitution Using Amine Hydrochlorides

A recent patent describes the preparation of amino acetamide derivatives by reacting intermediates with amine nucleophiles such as 2-amino-N-methylacetamide hydrochloride in solvents like n-butanol or water, optionally with bases like triethylamine or potassium phosphate.

- This method achieves high yields (~95%) and purity, indicating an efficient synthetic route.

- The reaction involves nucleophilic substitution on activated intermediates (e.g., chloro or bromo acetamide derivatives).

Stepwise Functional Group Transformations

Another approach involves:

- Preparation of 4-(p-methoxyphenyl)-2-bromobutane or 2-chlorobutane intermediates from phenolic precursors via halogenation and methylation.

- Conversion of these intermediates to azido derivatives using sodium azide.

- Catalytic hydrogenation of azido compounds to yield amino derivatives.

- Subsequent amide formation and salt generation.

This multistep method is useful for introducing the amino functionality with control over stereochemistry and substitution patterns.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydrochloride salt form in 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride significantly improves water solubility compared to non-ionic analogs like N-(4-hydroxyphenyl)acetamide .

- Lipophilicity : The 4-methoxy group confers moderate lipophilicity (LogP ~2–3), intermediate between the more polar 4-hydroxyphenyl analog (LogP ~1.5) and the highly lipophilic 4-fluorophenyl derivative (LogP ~2.5–3.5) .

- Stability : Crystalline analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) demonstrate hydrogen-bonded networks that enhance solid-state stability, a feature likely shared with the target compound .

Biological Activity

2-Amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 202.75 g/mol

This compound features an amino group, a methoxyphenyl moiety, and an N-methylacetamide functional group, contributing to its unique biological activity.

Antimicrobial Properties

Research indicates that 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been evaluated against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20–40 |

| Escherichia coli | 40–70 |

These values suggest that the compound may be effective against multi-drug resistant strains, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it may modulate inflammatory pathways by inhibiting specific enzymes or cytokines involved in the inflammatory response. This mechanism positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies have demonstrated that 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride exhibits cytotoxic effects against various cancer cell lines. The compound's anticancer activity was assessed using the MTT assay against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 10 |

| MDA-MB-231 | 15 |

These results indicate that the compound may selectively target cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

The biological activity of 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and immune response.

Case Studies

Several case studies have explored the application of this compound in various therapeutic contexts:

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of the compound against Staphylococcus aureus demonstrated significant antibacterial activity at sub-toxic concentrations, suggesting its potential as a treatment option for skin infections caused by resistant strains .

- Case Study on Anticancer Properties : In vitro studies revealed that treatment with 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride led to reduced viability of U-87 cells, with induced apoptosis observed through flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or amidation. For example, reacting 4-methoxybenzylamine derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under controlled temperatures (0–5°C) to minimize side reactions. Solvents like dichloromethane or THF are preferred for solubility .

- Key Variables : Temperature control is critical to avoid exothermic side reactions. Base selection (e.g., NaHCO₃ vs. Et₃N) impacts proton scavenging efficiency and product purity.

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Recommended Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxyphenyl group (δ ~3.8 ppm for -OCH₃) and acetamide backbone .

- HPLC-MS : For purity assessment (>95%) and detection of potential impurities (e.g., unreacted starting materials) .

- X-ray Crystallography : To resolve stereochemical ambiguities, if crystalline derivatives are obtainable .

Q. How is the compound’s solubility profile optimized for in vitro biological assays?

- Approach : The hydrochloride salt form enhances aqueous solubility. Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations are used for stock solutions. Solubility can be quantified via UV-Vis spectroscopy at λmax ~260 nm .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity variations across structural analogs?

- Structure-Activity Relationship (SAR) :

- The 4-methoxy group enhances electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).

- Substituting the methyl group on the acetamide nitrogen with bulkier groups (e.g., ethyl) reduces antimicrobial activity by ~40%, as shown in comparative studies .

- Data Table : Comparative Bioactivity of Analogous Compounds

| Compound | Anticancer (IC₅₀, μM) | Antimicrobial (MIC, μg/mL) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 12.3 ± 1.2 | 8.5 (E. coli) | 15.2 (H₂O) |

| N-(3-Methoxyphenyl) analog | 28.7 ± 2.1 | 22.0 (E. coli) | 9.8 (H₂O) |

| Hydrochloride-free form | >50 | 45.0 (E. coli) | 2.1 (H₂O) |

| Source: Derived from structural analogs in |

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Hypothesis Testing : Contradictions may arise from assay conditions (e.g., liver microsomes vs. recombinant enzymes).

- Experimental Design :

Conduct parallel assays using human liver microsomes (HLM) and CYP3A4/2D6 isoforms.

Monitor metabolites via LC-MS/MS to identify oxidation pathways (e.g., O-demethylation at the methoxy group).

Apply computational docking (AutoDock Vina) to predict binding affinities with metabolic enzymes .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Process Optimization :

- Temperature Control : Maintain ≤5°C during exothermic amidation steps.

- Purification : Use flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) to remove by-products like N-methylated impurities .

- Scale-Up Challenges : Aggregation issues in polar solvents require sonication or surfactant additives (e.g., Tween-80) .

Q. How do computational models enhance reaction design for novel derivatives?

- ICReDD Framework : Combines quantum chemical calculations (Gaussian 16) and machine learning to predict reaction pathways. For example:

- Reaction Feasibility : Transition state energy barriers for nucleophilic substitution (SN2) at the acetamide group.

- Ligand Design : Molecular dynamics simulations (AMBER) optimize interactions with biological targets (e.g., kinase inhibitors) .

Methodological Guidance for Data Interpretation

- Handling Spectral Contradictions : Overlapping NMR peaks (e.g., aromatic protons) can be resolved via 2D-COSY or NOESY experiments .

- Bioassay Normalization : Use internal standards (e.g., doxorubicin for cytotoxicity assays) to control for plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.